molecular formula C14H13ClINO4S B12201937 (4-Chloro-2,5-dimethoxyphenyl)[(4-iodophenyl)sulfonyl]amine

(4-Chloro-2,5-dimethoxyphenyl)[(4-iodophenyl)sulfonyl]amine

Cat. No.: B12201937
M. Wt: 453.7 g/mol
InChI Key: ZRPJGEZNZKKCAV-UHFFFAOYSA-N
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Description

(4-Chloro-2,5-dimethoxyphenyl)[(4-iodophenyl)sulfonyl]amine is a complex organic compound that features both chloro and iodo substituents on a phenyl ring, along with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,5-dimethoxyphenyl)[(4-iodophenyl)sulfonyl]amine typically involves multiple steps, including halogenation, sulfonylation, and amination reactions. The starting materials often include 4-chloro-2,5-dimethoxyphenol and 4-iodophenylsulfonyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,5-dimethoxyphenyl)[(4-iodophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of methoxy groups may yield quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

(4-Chloro-2,5-dimethoxyphenyl)[(4-iodophenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2,5-dimethoxyphenyl)[(4-iodophenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,5-dimethoxyphenyl isothiocyanate
  • 4-Chloro-2,5-dimethoxyamphetamine

Uniqueness

(4-Chloro-2,5-dimethoxyphenyl)[(4-iodophenyl)sulfonyl]amine is unique due to its combination of chloro, iodo, and methoxy substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H13ClINO4S

Molecular Weight

453.7 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide

InChI

InChI=1S/C14H13ClINO4S/c1-20-13-8-12(14(21-2)7-11(13)15)17-22(18,19)10-5-3-9(16)4-6-10/h3-8,17H,1-2H3

InChI Key

ZRPJGEZNZKKCAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)I)OC)Cl

Origin of Product

United States

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